

Technical Guide: Physicochemical Properties of ML-9 Hydrochloride

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Compound of Interest

Compound Name: 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride

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Introduction

ML-9 hydrochloride, with the chemical name 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a well-characterized cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).^{[1][2][3]} Its ability to competitively block the ATP binding site of MLCK makes it a valuable tool for investigating the physiological roles of myosin light chain phosphorylation in cellular processes such as smooth muscle contraction, cell migration, and endothelial barrier function.^{[4][5]} This technical guide provides a comprehensive overview of the core physicochemical properties of ML-9 hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of ML-9 hydrochloride is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of ML-9 Hydrochloride

Property	Value	Source(s)
Chemical Name	1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride	[2]
Molecular Formula	C ₁₅ H ₁₇ ClN ₂ O ₂ S · HCl	[1][2]
Molecular Weight	361.29 g/mol	[2]
CAS Number	105637-50-1	[1][2]
Appearance	White to off-white crystalline solid	[1]
Purity	≥98% (by HPLC or TLC)	[2][6]
Melting Point	196-200 °C	[1]
pKa	Not publicly available. A detailed protocol for determination is provided in Section 4.2.	
Storage	Desiccate at room temperature. For long-term storage, 2-8°C is recommended. Stock solutions can be stored at -20°C or -80°C.	[6]

Solubility

The solubility of ML-9 hydrochloride in various solvents is crucial for the preparation of stock solutions and experimental media.

Table 2: Solubility of ML-9 Hydrochloride

Solvent	Solubility	Source(s)
DMSO	≥ 25 mM (or ≥ 9.03 mg/mL)	[2]
DMF	~30 mg/mL	[1]
Ethanol (50%)	~10 mg/mL	[6]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of ML-9 hydrochloride.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Objective: To determine the melting point range of ML-9 hydrochloride.

Materials:

- ML-9 hydrochloride sample
- Capillary tubes (sealed at one end)
- Melting point apparatus with a calibrated thermometer or digital sensor
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of ML-9 hydrochloride is finely ground into a powder using a mortar and pestle.
- **Capillary Tube Loading:** The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into

the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point (based on the literature value of 196-200°C).
- **Determination:** The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.
- **Replicate Measurements:** The procedure should be repeated at least twice to ensure the reproducibility of the results.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Objective: To determine the pKa value(s) of ML-9 hydrochloride.

Materials:

- ML-9 hydrochloride
- Calibrated pH meter and electrode
- Automated titrator or burette
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- Deionized water (carbonate-free)
- Magnetic stirrer and stir bar

- Beaker

Procedure:

- **Solution Preparation:** A solution of ML-9 hydrochloride of a known concentration (e.g., 1-10 mM) is prepared in deionized water.
- **Initial pH Adjustment:** The initial pH of the ML-9 hydrochloride solution is adjusted to the acidic range (e.g., pH 2-3) using a standardized HCl solution.
- **Titration:** The solution is titrated with a standardized NaOH solution at a constant, slow rate. The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Collection:** The titration is continued until the pH reaches the basic range (e.g., pH 11-12).
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the inflection point). If multiple ionizable groups are present, multiple inflection points may be observed.
- **Replicate Measurements:** The titration is performed in triplicate to ensure accuracy and precision.

Mechanism of Action and Signaling Pathway

ML-9 hydrochloride exerts its biological effects primarily through the inhibition of Myosin Light Chain Kinase (MLCK). MLCK is a serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction and cellular motility.

The activation of MLCK is a calcium-dependent process. An increase in intracellular calcium concentration leads to the binding of calcium ions to calmodulin (CaM). The Ca^{2+} /CaM complex then binds to and activates MLCK.^[7] Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin head to interact with actin filaments, leading to muscle contraction or cell motility.^[7]

ML-9 acts as a competitive inhibitor of ATP binding to the catalytic site of MLCK, thereby preventing the phosphorylation of the myosin light chain and leading to smooth muscle relaxation.^[6] While ML-9 is a selective inhibitor of MLCK, it can also inhibit other kinases at higher concentrations, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).^{[2][3]}

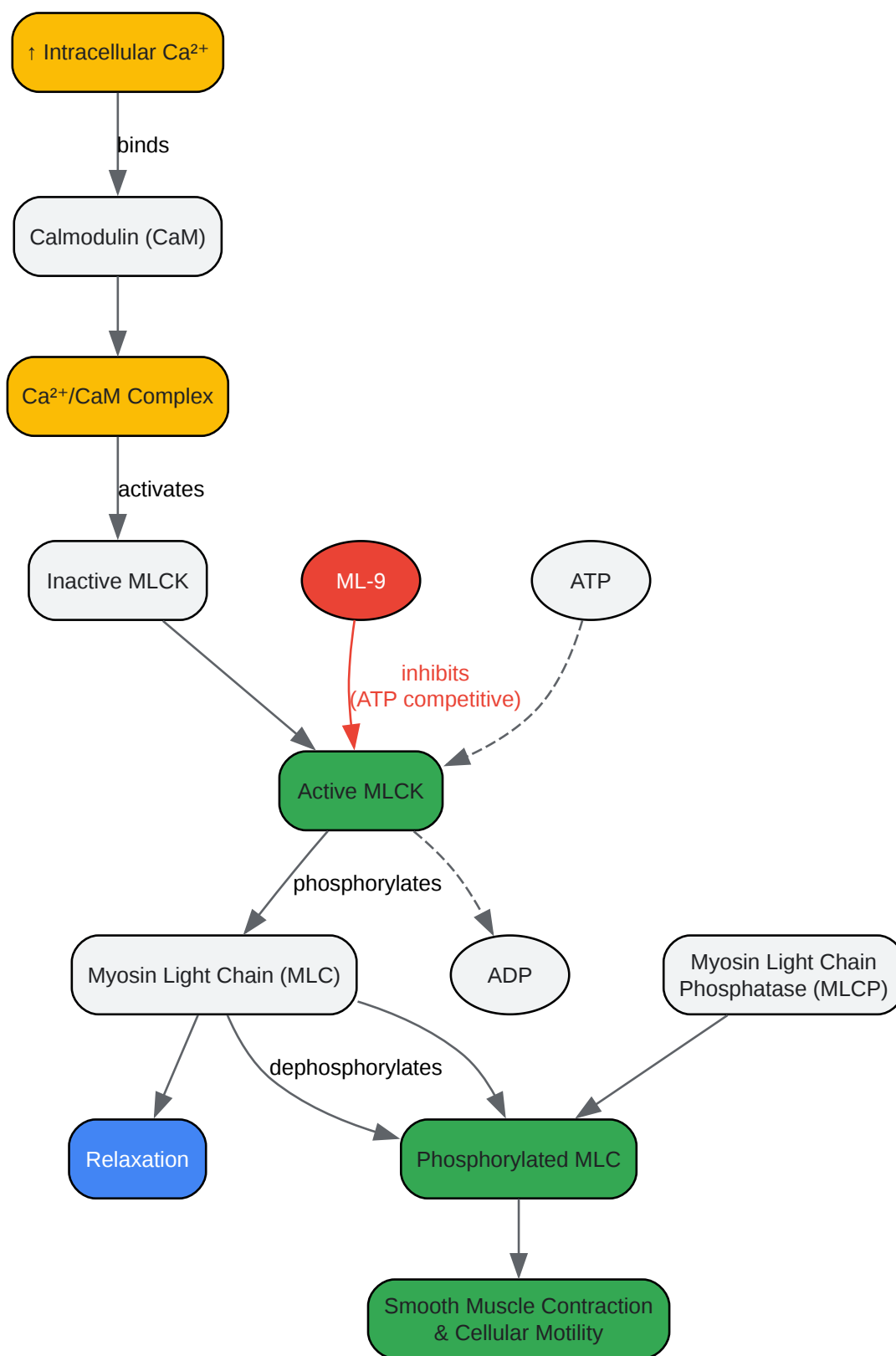
The following diagrams illustrate the chemical structure of ML-9 hydrochloride and its role in the MLCK signaling pathway.

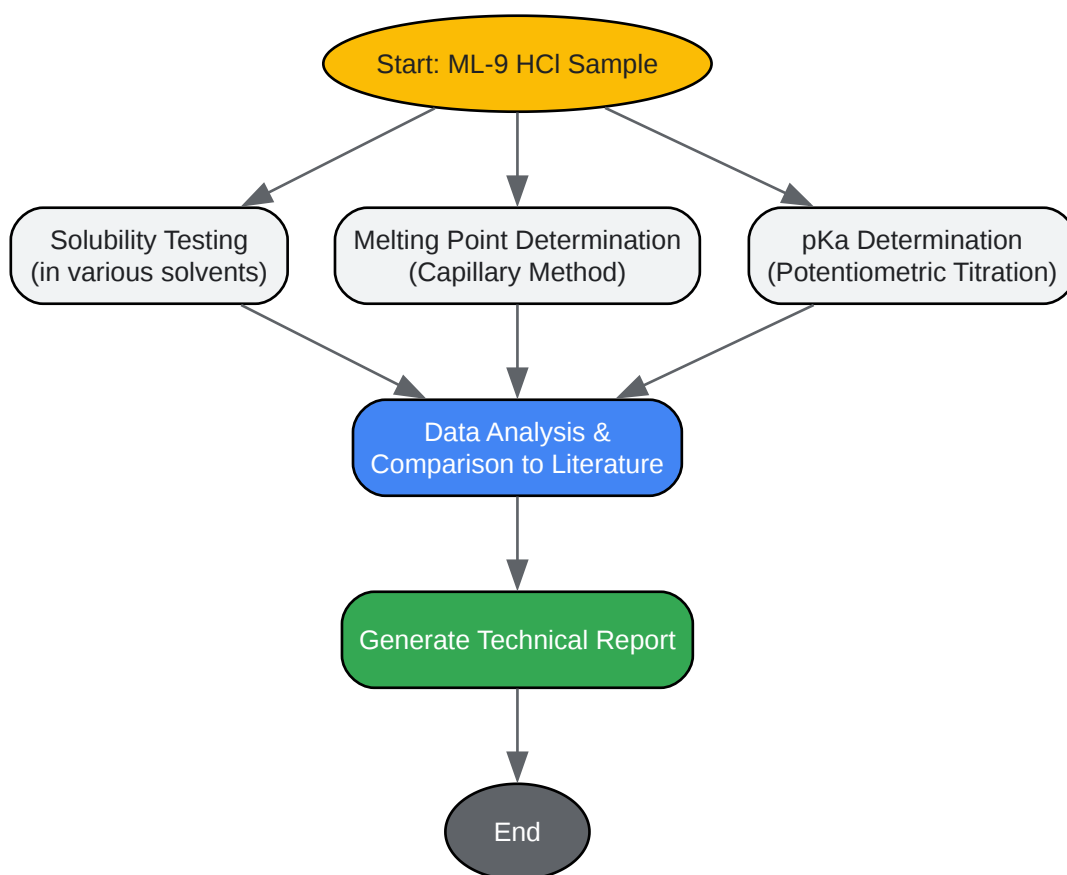
ML-9 Hydrochloride Structure

The chemical structure of ML-9 Hydrochloride is not visible in the provided image, only the placeholder text is present.

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Figure 1. Chemical Structure of ML-9 Hydrochloride.





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